2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide
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Overview
Description
2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is an organic compound that features a brominated phenyl group and a phenylpropan-2-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the following steps:
Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.
Formation of 2-Bromophenylacetyl Chloride: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The 2-bromophenylacetyl chloride is reacted with 2-phenylpropan-2-amine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The acetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetamide: Lacks the phenylpropan-2-yl group, resulting in different chemical properties and applications.
N-(2-Phenylpropan-2-yl)acetamide:
2-(2-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of both a brominated phenyl group and a phenylpropan-2-yl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromophenyl)-N-(2-phenylpropan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,14-9-4-3-5-10-14)19-16(20)12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHLWSVXEIUHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519348 |
Source
|
Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76440-32-9 |
Source
|
Record name | 2-(2-Bromophenyl)-N-(2-phenylpropan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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